molecular formula C9H16O2 B13402937 (R)-2-Isopropyl-5-oxohexanal

(R)-2-Isopropyl-5-oxohexanal

Cat. No.: B13402937
M. Wt: 156.22 g/mol
InChI Key: JUZXYQBZHRMZNQ-VIFPVBQESA-N
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Description

®-2-Isopropyl-5-oxohexanal is an organic compound with a unique structure that includes an isopropyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Isopropyl-5-oxohexanal can be achieved through several methods. One common approach involves the use of Grignard reagents, which are organomagnesium compounds. The reaction typically involves the treatment of an alkyl or aryl halide with magnesium in the presence of an ether solvent . This method allows for the formation of new carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.

Industrial Production Methods: In an industrial setting, the production of ®-2-Isopropyl-5-oxohexanal may involve large-scale Grignard reactions or other organometallic methods. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: ®-2-Isopropyl-5-oxohexanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form an alcohol.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ®-2-Isopropyl-5-oxohexanoic acid.

    Reduction: Formation of ®-2-Isopropyl-5-hydroxyhexanal.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-2-Isopropyl-5-oxohexanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-2-Isopropyl-5-oxohexanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect metabolic pathways and cellular processes, making the compound of interest in biochemical research.

Comparison with Similar Compounds

    ®-2-Isopropyl-5-hydroxyhexanal: A reduced form of the compound with a hydroxyl group instead of an aldehyde.

    ®-2-Isopropyl-5-oxohexanoic acid: An oxidized form with a carboxylic acid group.

Comparison:

    Uniqueness: ®-2-Isopropyl-5-oxohexanal is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(2R)-5-oxo-2-propan-2-ylhexanal

InChI

InChI=1S/C9H16O2/c1-7(2)9(6-10)5-4-8(3)11/h6-7,9H,4-5H2,1-3H3/t9-/m0/s1

InChI Key

JUZXYQBZHRMZNQ-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](CCC(=O)C)C=O

Canonical SMILES

CC(C)C(CCC(=O)C)C=O

Origin of Product

United States

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